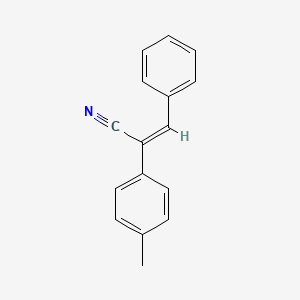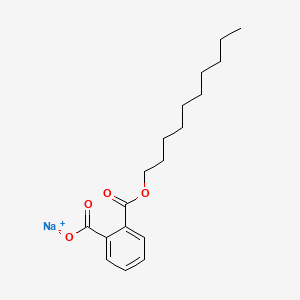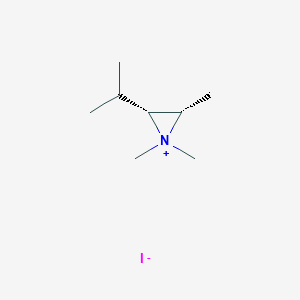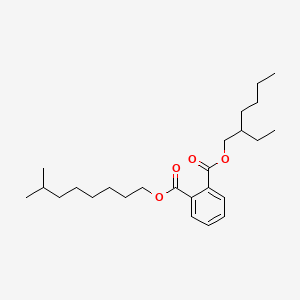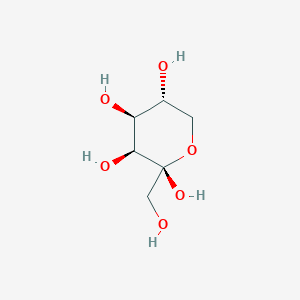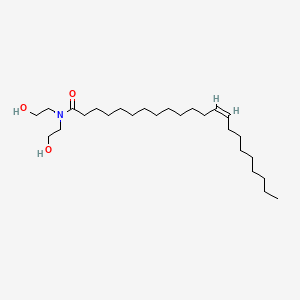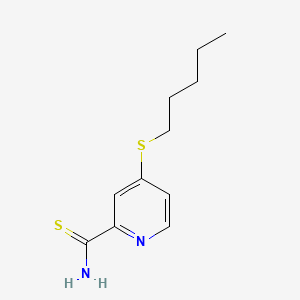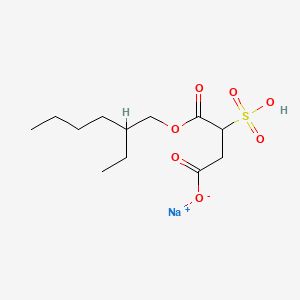
Sodium C-(2-ethylhexyl) 2-sulphosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium C-(2-ethylhexyl) 2-sulphosuccinate: is an anionic surfactant with the chemical formula C12H22O7S.Na and a molecular weight of 332.346 g/mol . It is commonly used in various industrial and scientific applications due to its excellent surface-active properties. This compound is typically found as a white to pale yellow solid and is often used in liquid form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions typically include:
Esterification: Maleic anhydride reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: The resulting ester is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions: Sodium C-(2-ethylhexyl) 2-sulphosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium C-(2-ethylhexyl) 2-sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.
Mecanismo De Acción
The mechanism of action of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and disrupt cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins. The pathways involved in its action are primarily related to its surfactant properties, which facilitate the emulsification and dispersion of various substances .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another anionic surfactant with similar surface-active properties.
Sodium lauryl ether sulfate: Commonly used in detergents and personal care products.
Sodium stearate: Used in soap production and as an emulsifying agent.
Uniqueness: Sodium C-(2-ethylhexyl) 2-sulphosuccinate is unique due to its branched alkyl chain, which imparts distinct surface-active properties compared to linear alkyl chain surfactants. This branching enhances its ability to form stable emulsions and micelles, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Propiedades
Número CAS |
39881-83-9 |
|---|---|
Fórmula molecular |
C12H21NaO7S |
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
sodium;4-(2-ethylhexoxy)-4-oxo-3-sulfobutanoate |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
Clave InChI |
ZNOZEKFDBJRBMI-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


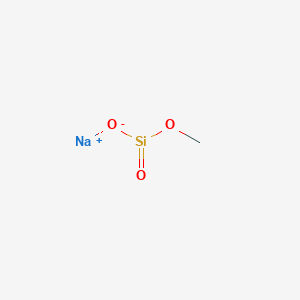
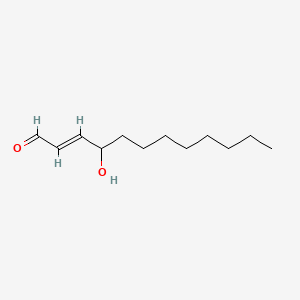
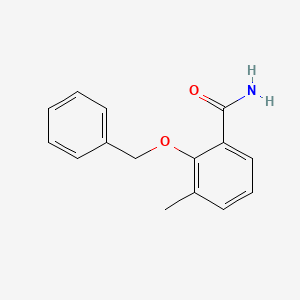
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
